

A Comparative Analysis of the Electrical Conductivity of Copper Nanowires and Carbon Nanotubes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Copper**

Cat. No.: **B037683**

[Get Quote](#)

In the landscape of advanced materials, **copper** nanowires (CuNWs) and carbon nanotubes (CNTs) have emerged as leading candidates for next-generation transparent conductive films, flexible electronics, and interconnects, challenging the dominance of traditional materials like indium tin oxide (ITO). This guide provides a detailed comparison of the electrical conductivity of CuNWs and CNTs, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed material selections. While both materials offer exceptional properties, their electrical performance can vary significantly based on synthesis methods, material dimensions, and processing techniques.

Quantitative Comparison of Electrical Properties

The electrical conductivity of these nanomaterials is a critical parameter for their application in electronic devices. The following tables summarize key electrical properties derived from experimental studies.

Table 1: Electrical Resistivity of **Copper** Nanowires (CuNWs)

Nanowire Characteristics	Resistivity (ρ) ($\text{n}\Omega\cdot\text{m}$)	Measurement Technique	Reference
Solution-grown, single nanowire	20.1 ± 1.3	Four-probe measurement	[1]
Electrodeposited, ~50 nm diameter	~30	Not specified	[2]
Nanowire network	75.1	Not specified	[2]
E-beam evaporated, 90-330 nm width	Varies with width (increases as width decreases)	Four-point probe	[3]
Bulk Copper (for comparison)	16.78	-	[4]

Table 2: Electrical Conductivity/Resistivity of Carbon Nanotubes (CNTs)

Nanotube Type/Configuration	Conductivity (S/m)	Resistivity ($\Omega\cdot\text{m}$)	Measurement Technique	Reference
Single-walled CNTs (SWCNTs)	0.01×10^6 to 100×10^6	1×10^{-8} to 1×10^{-4}	Not specified	[5][6]
Multi-walled CNTs (MWCNTs)	0.1×10^6 to 10×10^6	1×10^{-7} to 1×10^{-5}	Not specified	[6]
CNT samples from metallocenes	-	1.1×10^{-5} to 1.0×10^{-3}	Not specified	[7]
CNT-Cu composite	23×10^6 to 47×10^6	$\sim 2.1 \times 10^{-8}$ to $\sim 4.3 \times 10^{-8}$	Not specified	[5][8]
Bulk Copper (for comparison)	59.6×10^6	1.68×10^{-8}	-	[5][6]

Key Observations:

- Individual **copper** nanowires exhibit resistivity values remarkably close to that of bulk **copper**, with some studies reporting values as low as 20.1 nΩ·m.[\[1\]](#) However, the formation of nanowire networks for practical applications introduces junction resistance, which can increase the overall resistivity.[\[2\]](#)
- The resistivity of CuNWs is also size-dependent, increasing as the nanowire width or diameter decreases due to increased surface and grain boundary scattering.[\[3\]](#)
- Carbon nanotubes, particularly single-walled variants, can theoretically achieve electrical conductivities far exceeding that of **copper**, with some reports suggesting up to 100 MS/m.[\[5\]](#)[\[6\]](#)[\[8\]](#) However, experimental values for CNT ensembles and films are often lower due to challenges in producing purely metallic nanotubes, controlling chirality, and managing high inter-tube resistance.[\[9\]](#)
- The electrical properties of CNTs are highly variable and depend heavily on the synthesis method, which influences their structure (single-walled vs. multi-walled, chirality) and purity.[\[7\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

Accurate measurement of the electrical properties of these nanomaterials is crucial for research and development. The following sections detail the common experimental methodologies.

Synthesis of Copper Nanowires

Several methods are employed for the synthesis of **copper** nanowires, with the liquid-phase reduction method being common.

Liquid-Phase Reduction Method:

- Precursor Preparation: A **copper** salt, such as **copper** chloride (CuCl₂), is used as the precursor.[\[12\]](#)

- Complexing Agent: A complexing agent, like monoethanolamine (MEA) or ethylenediamine (EDA), is added to the solution. The complexing agent plays a crucial role in directing the one-dimensional growth of the nanowires.[12]
- Reduction: A reducing agent, such as hydrated hydrazine (N_2H_4), is introduced to the solution under strongly alkaline conditions and at a controlled temperature (e.g., 60 °C).[12]
- Growth: The reaction proceeds for a specific duration, typically around one hour, during which **copper** ions are reduced to form **copper** atoms that subsequently grow into nanowires.[12]
- Purification: The synthesized nanowires are harvested by centrifugation and washed repeatedly with solvents like toluene to remove excess reactants and organic residues.[13]

Another approach is the hydrothermal synthesis, which is considered environmentally benign and scalable. This method utilizes a **copper** precursor (e.g., $CuCl_2$), a capping agent like oleylamine (OAm), and a reducing agent such as dextrose (D).[14]

Synthesis of Carbon Nanotubes

The primary methods for synthesizing carbon nanotubes include arc discharge, laser ablation, and chemical vapor deposition (CVD).[10][15] The CVD method is particularly popular for its scalability and control over nanotube morphology.[10]

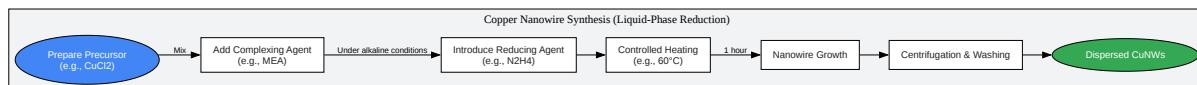
Chemical Vapor Deposition (CVD) Method:

- Carbon Source: A hydrocarbon gas (e.g., ethanol, methane) or a liquid aerosol is used as the carbon source.[7][16]
- Catalyst: Metallic nanoparticles, often from organometallic compounds like ferrocene or nickelocene, serve as catalysts for nanotube growth.[16]
- Furnace Reaction: The carbon source and catalyst are introduced into a high-temperature furnace (typically 750 °C to 900 °C) with an inert carrier gas like argon.[16]
- Growth: On a substrate (e.g., silicon wafer) or on the furnace walls, the hydrocarbon decomposes at the catalyst sites, and carbon atoms assemble into nanotube structures.[16]

- Collection: The synthesized nanotubes are then collected from the substrate or the furnace.

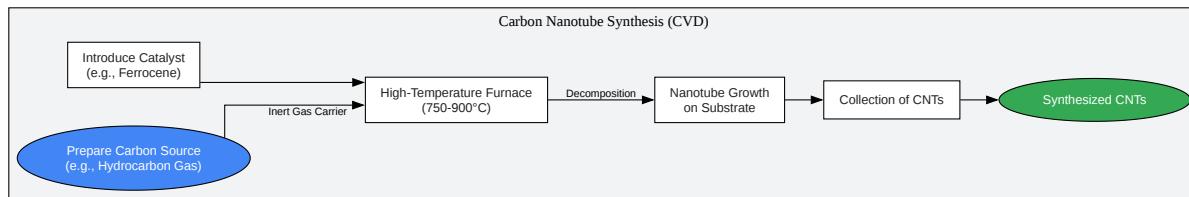
Measurement of Electrical Conductivity

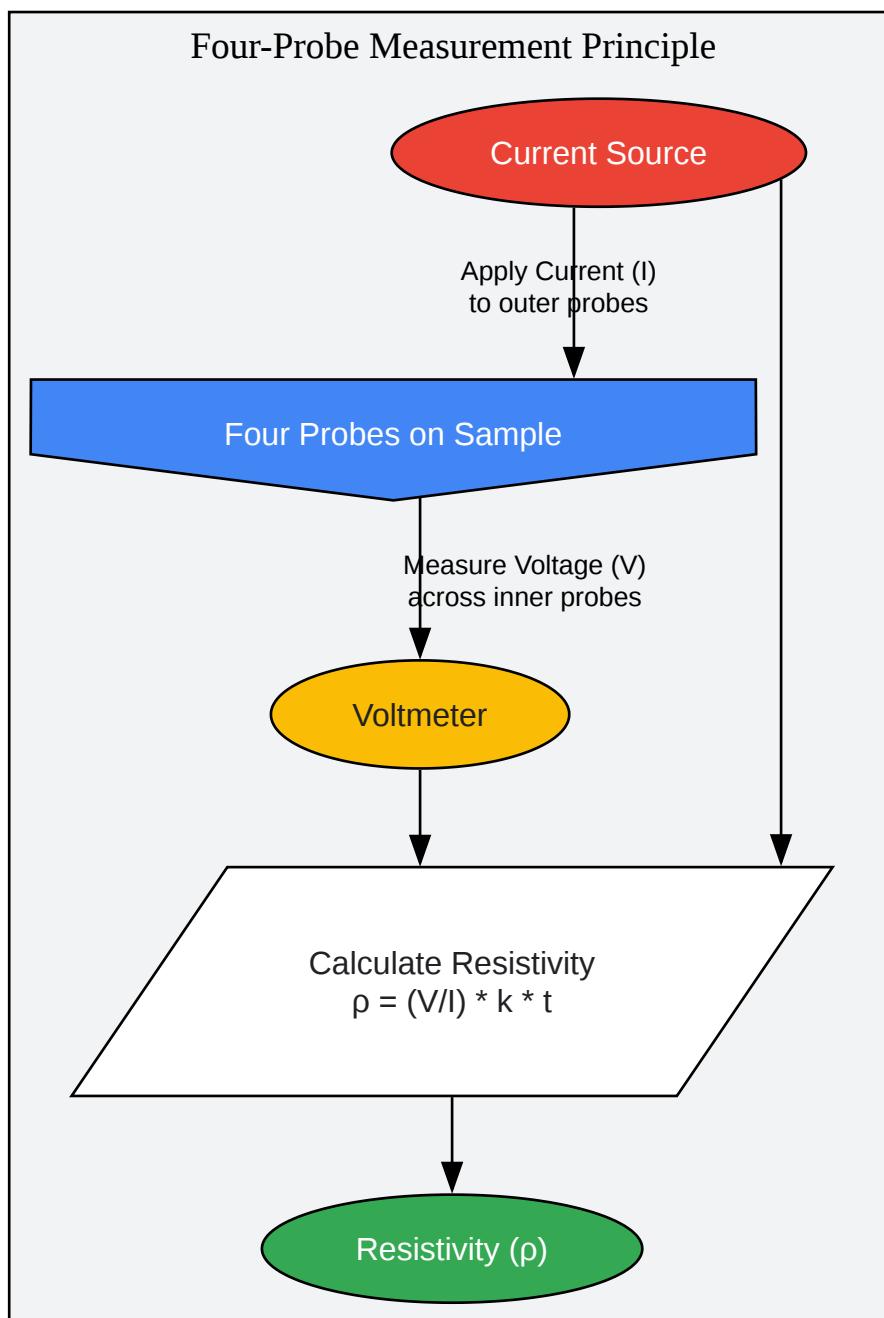
The four-probe measurement technique is a standard and highly accurate method for determining the electrical resistivity of conductive materials, including nanowires and thin films, as it effectively eliminates the influence of contact resistance.


Four-Probe Measurement Protocol:

- Sample Preparation: The nanowires or nanotubes are deposited on an insulating substrate. For individual nanowire measurements, nanomanipulators are used to position the nanowire. [\[17\]](#)[\[18\]](#)
- Probe Configuration: Four equally spaced probes are brought into contact with the material in a linear arrangement.[\[19\]](#)
- Current Application: A known DC current (I) is passed through the two outer probes.[\[19\]](#)
- Voltage Measurement: The voltage drop (V) across the two inner probes is measured.[\[19\]](#)
- Resistivity Calculation: The sheet resistance (Rs) is first calculated using the measured voltage and current, along with a geometric correction factor. The resistivity (ρ) is then determined by multiplying the sheet resistance by the thickness (t) of the material ($\rho = Rs * t$).

For thin films of arbitrary shape, the van der Pauw method, a variation of the four-point probe technique, is often employed.[\[20\]](#)[\[21\]](#)[\[22\]](#)


Visualizations


To better illustrate the experimental workflows and logical relationships, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **copper** nanowires via the liquid-phase reduction method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 5. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 6. iris.unica.it [iris.unica.it]
- 7. Synthesis, Structure and Electrical Resistivity of Carbon Nanotubes Synthesized over Group VIII Metallocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Carbon nanotubes beat copper nanowire for next-gen transistors - iTnews [itnews.com.au]
- 10. Carbon nanotube - Wikipedia [en.wikipedia.org]
- 11. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 12. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 13. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 14. Hydrothermal synthesis of conductive copper nanowires: effect of oleylamine and dextrose concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis Methods of Carbon Nanotubes and Related Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shop.nanografi.com [shop.nanografi.com]
- 17. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 18. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 19. Four Point Probe Measurement Explained [suragus.com]
- 20. Van der Pauw Measurements [microwaves101.com]
- 21. linseis.com [linseis.com]
- 22. scirp.org [scirp.org]
- To cite this document: BenchChem. [A Comparative Analysis of the Electrical Conductivity of Copper Nanowires and Carbon Nanotubes]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b037683#comparing-the-electrical-conductivity-of-copper-nanowires-and-carbon-nanotubes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com